
2-(2-(4-((2-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-((2-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride is a chemical compound known for its applications in the pharmaceutical industry. It is a derivative of cetirizine, a second-generation antihistamine used to treat allergic reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((2-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride involves multiple steps. The starting materials typically include 2-chlorobenzyl chloride and piperazine. The reaction proceeds through nucleophilic substitution, where piperazine reacts with 2-chlorobenzyl chloride to form an intermediate. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include acetonitrile and methanol. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4-((2-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-(2-(4-((2-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with various biological receptors.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and other conditions.
Industry: Used in the development of new pharmaceutical formulations.
Mécanisme D'action
The compound exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine, a compound involved in allergic reactions. This binding prevents the typical symptoms of allergies, such as itching, swelling, and redness. The molecular targets include histamine receptors, and the pathways involved are related to the immune response .
Propriétés
Numéro CAS |
83881-42-9 |
|---|---|
Formule moléculaire |
C21H28Cl3N3O2 |
Poids moléculaire |
460.8 g/mol |
Nom IUPAC |
2-[2-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide;dihydrochloride |
InChI |
InChI=1S/C21H26ClN3O2.2ClH/c22-19-9-5-4-8-18(19)21(17-6-2-1-3-7-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26;;/h1-9,21H,10-16H2,(H2,23,26);2*1H |
Clé InChI |
BVEGZCCXLGIBTK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=CC=C3Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



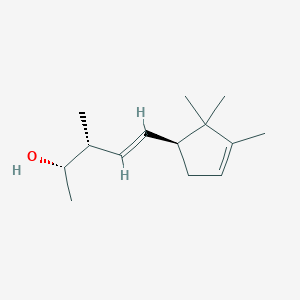
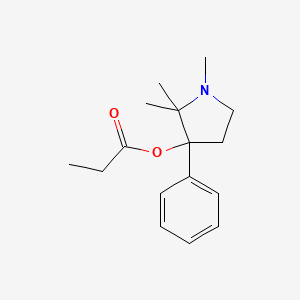


![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene](/img/structure/B12754854.png)
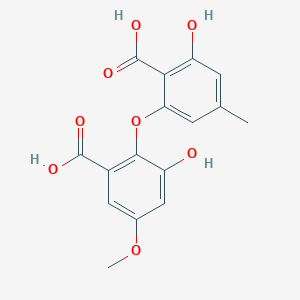
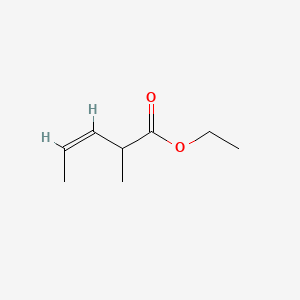
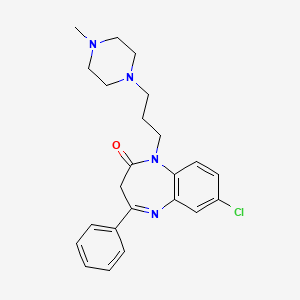
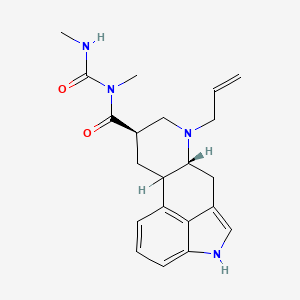

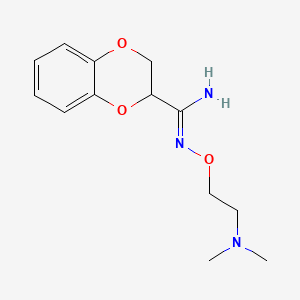

![(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B12754904.png)
